

# NAD<sup>+</sup> metabolism in aging and longevity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	Nad <sup>+</sup>
Cat. No.:	B000430

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An In-depth Technical Guide to **NAD<sup>+</sup>** Metabolism in Aging and Longevity

Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Nicotinamide adenine dinucleotide (**NAD<sup>+</sup>**) is a fundamental coenzyme and signaling molecule central to cellular metabolism, energy production, and the regulation of genomic stability. A hallmark of the aging process is a progressive decline in intracellular **NAD<sup>+</sup>** levels across multiple tissues, a phenomenon strongly linked to the pathophysiology of numerous age-related diseases.<sup>[1][2][3][4]</sup> This decline is attributed to a combination of reduced biosynthesis and, more significantly, increased consumption by several key enzymes, including PARPs, Sirtuins, and the **NAD<sup>+</sup>** glycohydrolase CD38.<sup>[5][6][7]</sup> Restoring **NAD<sup>+</sup>** levels, primarily through supplementation with precursors such as nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), has emerged as a promising therapeutic strategy to ameliorate age-related dysfunction and extend healthspan in various model organisms.<sup>[6][8]</sup> This guide provides a comprehensive technical overview of the core aspects of **NAD<sup>+</sup>** metabolism, its dysregulation during aging, and the methodologies employed to investigate these processes.

## The Age-Related Decline of NAD<sup>+</sup>

The decline of **NAD<sup>+</sup>** is a widely observed phenomenon in the aging of worms, rodents, and humans.<sup>[5]</sup> This reduction is not uniform across all tissues, with skeletal muscle, skin, brain, and liver showing significant decreases.<sup>[3][5][9][10]</sup> This depletion disrupts the delicate balance of cellular homeostasis, impacting mitochondrial function, DNA repair mechanisms, and metabolic regulation.<sup>[7][11]</sup>

## Data Presentation: Quantitative Decline in NAD<sup>+</sup> Levels with Age

The following table summarizes findings on the age-dependent reduction of **NAD<sup>+</sup>** in various tissues.

Species	Tissue	Age Comparison	NAD <sup>+</sup> Decline (%)	Reference(s)
Human	Skin (Pelvic)	0-77 years (males)	Negative correlation (r = -0.706)	[10]
Human	Skin (Pelvic)	Post-puberty (females)	Negative correlation (r = -0.537)	[10]
Human	Liver	<45 years vs. >60 years	~30%	[5]
Mouse	Skeletal Muscle	Young vs. Old	15-65%	[5]
Mouse	Liver	3 vs. 25 months	~30% (median)	[12]
Rat	Liver	3 vs. 24 months	Significant decline	[13]
Rat	Heart	3 vs. 24 months	Significant decline	[13]
Rat	Kidney	3 vs. 24 months	Significant decline	[13]

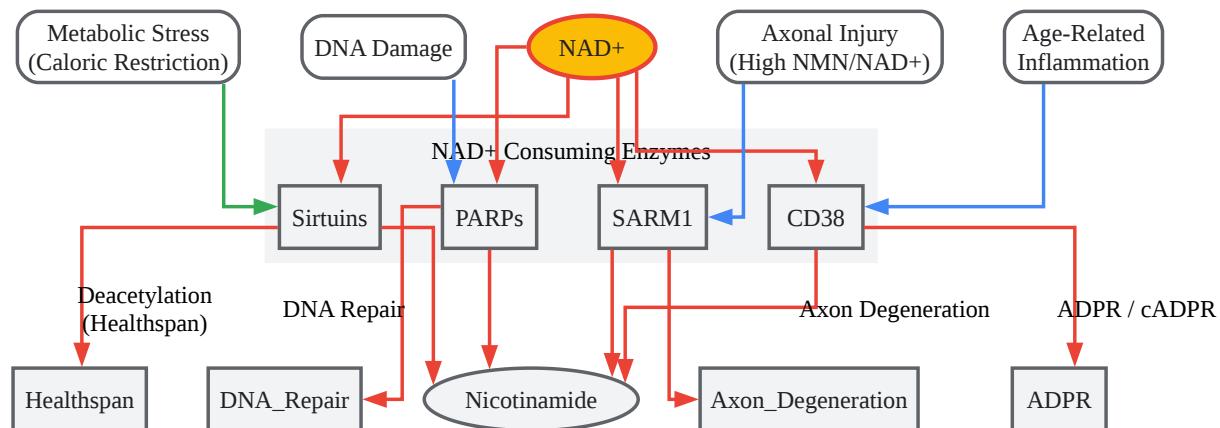
## Core Signaling Pathways in NAD<sup>+</sup> Metabolism

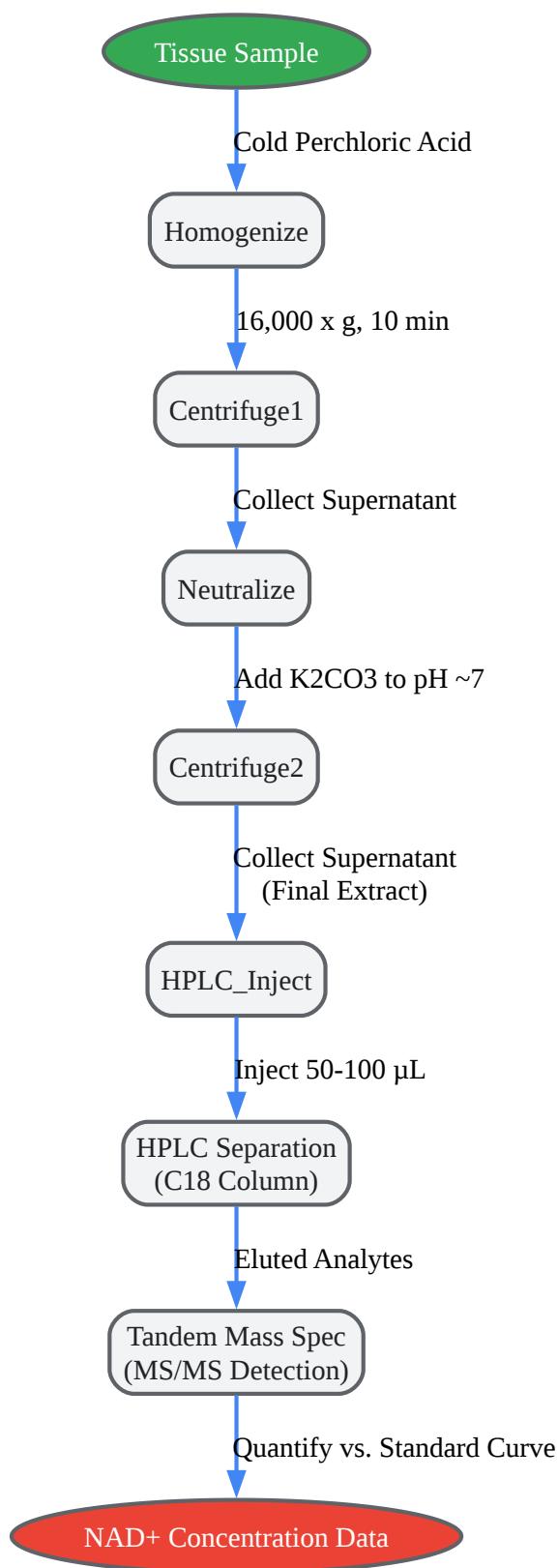
The cellular **NAD<sup>+</sup>** pool is maintained by a dynamic interplay between synthesis and consumption pathways.

## NAD<sup>+</sup> Biosynthesis Pathways

Mammalian cells synthesize **NAD+** through three primary pathways:

- De Novo Synthesis: Tryptophan is converted to **NAD+** through the kynurenine pathway.[5]  
[\[14\]](#)
- Preiss-Handler Pathway: Nicotinic acid (NA) is converted to **NAD+**.[\[14\]](#)[\[15\]](#)
- Salvage Pathway: Nicotinamide (NAM) and nicotinamide riboside (NR) are recycled back into **NAD+**. This is the predominant pathway in most mammalian cells.[\[3\]](#)[\[16\]](#)



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- To cite this document: BenchChem. [NAD<sup>+</sup> metabolism in aging and longevity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000430#nad->]

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